molecular formula C16H18N2O3S B4411238 4-[(ethylsulfonyl)amino]-N-(3-methylphenyl)benzamide

4-[(ethylsulfonyl)amino]-N-(3-methylphenyl)benzamide

Cat. No. B4411238
M. Wt: 318.4 g/mol
InChI Key: PBCSYFFIQCFFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(ethylsulfonyl)amino]-N-(3-methylphenyl)benzamide, also known as ESI-09, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ESI-09 belongs to the class of sulfonylurea receptor 1 (SUR1) inhibitors, which have been shown to have a range of effects on various physiological processes.

Mechanism of Action

4-[(ethylsulfonyl)amino]-N-(3-methylphenyl)benzamide works by inhibiting the activity of the sulfonylurea receptor 1 (SUR1) protein. This protein is involved in regulating the activity of ion channels in the cell membrane, which play a crucial role in a range of physiological processes, including insulin secretion, neuronal activity, and blood flow regulation. By inhibiting the activity of SUR1, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. In addition to reducing brain swelling in TBI, this compound has been shown to improve glucose tolerance in diabetic mice, reduce seizure activity in a mouse model of epilepsy, and improve blood flow regulation in a rat model of stroke. These effects are thought to be due to the modulation of ion channel activity by this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(ethylsulfonyl)amino]-N-(3-methylphenyl)benzamide in lab experiments is its specificity for the SUR1 protein. This allows researchers to investigate the role of this protein in various physiological processes and disease states. However, one limitation of using this compound is its relatively low potency compared to other SUR1 inhibitors. This can make it more difficult to achieve the desired effects in some experiments.

Future Directions

There are a number of potential future directions for research on 4-[(ethylsulfonyl)amino]-N-(3-methylphenyl)benzamide. One area of interest is in the development of more potent SUR1 inhibitors that could be used in clinical settings. Another potential direction is in investigating the role of SUR1 in other disease states, such as Alzheimer's disease and multiple sclerosis. Finally, there is also interest in investigating the potential use of this compound in combination with other therapies, such as stem cell transplantation, to enhance their effectiveness.

Scientific Research Applications

4-[(ethylsulfonyl)amino]-N-(3-methylphenyl)benzamide has been investigated for its potential therapeutic applications in a range of diseases and conditions. One of the most promising areas of research is in the treatment of traumatic brain injury (TBI). Studies have shown that this compound can reduce brain swelling and improve neurological outcomes in animal models of TBI. This compound has also been investigated for its potential use in the treatment of stroke, epilepsy, and diabetes.

properties

IUPAC Name

4-(ethylsulfonylamino)-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-22(20,21)18-14-9-7-13(8-10-14)16(19)17-15-6-4-5-12(2)11-15/h4-11,18H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCSYFFIQCFFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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